2-Bromo-3-phenylquinoline
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Overview
Description
2-Bromo-3-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry. The compound features a quinoline core with a bromine atom at the 2-position and a phenyl group at the 3-position, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-phenylquinoline typically involves the bromination of 3-phenylquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the quinoline ring in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-phenylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the quinoline ring can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., palladium), solvents (e.g., DMF, THF).
Oxidation: m-Chloroperbenzoic acid, solvents (e.g., dichloromethane).
Reduction: Lithium aluminum hydride, solvents (e.g., ether).
Major Products:
Substitution: 2-Amino-3-phenylquinoline, 2-Thio-3-phenylquinoline.
Oxidation: this compound N-oxide.
Reduction: 2-Bromo-3-phenyl-1,2,3,4-tetrahydroquinoline.
Scientific Research Applications
2-Bromo-3-phenylquinoline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-phenylquinoline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication, making them effective antibacterial agents .
Comparison with Similar Compounds
- 2-Chloro-3-phenylquinoline
- 2-Fluoro-3-phenylquinoline
- 2-Iodo-3-phenylquinoline
Comparison: 2-Bromo-3-phenylquinoline is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it suitable for a wide range of synthetic applications .
Properties
IUPAC Name |
2-bromo-3-phenylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrN/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBZKZJSZBNTBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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